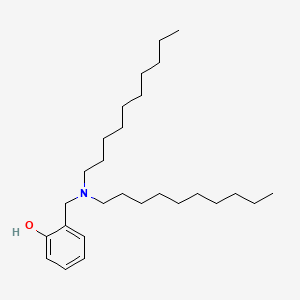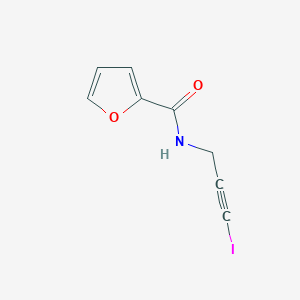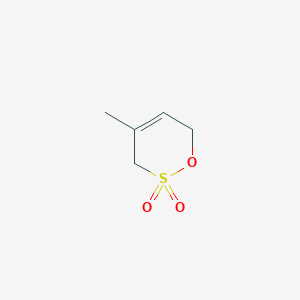
3,4-Dibromo-6-tert-butylbenzene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dibromo-6-tert-butylbenzene-1,2-diol is an organic compound classified as a brominated aromatic diol Its structure consists of a benzene ring substituted with two bromine atoms at positions 3 and 4, a tert-butyl group at position 6, and hydroxyl groups at positions 1 and 2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-6-tert-butylbenzene-1,2-diol typically involves the bromination of 6-tert-butylbenzene-1,2-diol. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a controlled temperature and stirring the mixture to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to achieve higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3,4-Dibromo-6-tert-butylbenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Formation of dibromoquinones.
Reduction: Formation of 6-tert-butylbenzene-1,2-diol.
Substitution: Formation of substituted benzene derivatives.
科学研究应用
3,4-Dibromo-6-tert-butylbenzene-1,2-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3,4-Dibromo-6-tert-butylbenzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and hydroxyl groups play a crucial role in its binding affinity and reactivity. The compound can undergo redox reactions, influencing cellular pathways and biochemical processes.
相似化合物的比较
Similar Compounds
- 2,4-Dibromo-6-tert-butylbenzene-1,3-diol
- 1,2-Dibromo-4-tert-butylbenzene
- tert-Butylbenzene
Uniqueness
3,4-Dibromo-6-tert-butylbenzene-1,2-diol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
属性
CAS 编号 |
63488-42-6 |
|---|---|
分子式 |
C10H12Br2O2 |
分子量 |
324.01 g/mol |
IUPAC 名称 |
3,4-dibromo-6-tert-butylbenzene-1,2-diol |
InChI |
InChI=1S/C10H12Br2O2/c1-10(2,3)5-4-6(11)7(12)9(14)8(5)13/h4,13-14H,1-3H3 |
InChI 键 |
OYVCQRNIOCHKAU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C(C(=C1O)O)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[4-(4-Chloro-2-nitrophenoxy)phenoxy]propanoic acid](/img/structure/B14506909.png)


![1-(3-Methoxy-2-oxabicyclo[3.2.0]heptan-6-yl)oct-1-en-3-ol](/img/structure/B14506929.png)
![3-(Pyridin-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B14506935.png)


![N-[2,2,2-Trichloro-1-(piperidin-1-yl)ethyl]formamide](/img/structure/B14506961.png)


![4,4'-[(6-Methoxypyridin-2-yl)methylene]diphenol](/img/structure/B14506979.png)

